molecular formula C15H10ClF3O2 B1393911 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 1160260-72-9

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

Cat. No. B1393911
M. Wt: 314.68 g/mol
InChI Key: BJYYNUJDVWTSKM-UHFFFAOYSA-N
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Description

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a chemical compound with the molecular formula C15H10ClF3O2 and a molecular weight of 314.69 . It is used in proteomics research applications .


Synthesis Analysis

The synthesis of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” involves the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” can be represented as CF3C6H4CH2OCOC6H4Cl .


Chemical Reactions Analysis

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a clear light yellow liquid . It has a density of 1.4±0.1 g/cm3, a boiling point of 185.5±0.0 °C at 760 mmHg, a vapour pressure of 0.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 42.2±3.0 kJ/mol, a flash point of 75.5±27.3 °C, and an index of refraction of 1.467 .

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound has been utilized in the synthesis of various organic compounds. For instance, a study outlined the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its role as an important drug intermediate. This process involved steps like bromination, carboxylation, and chlorination, demonstrating the compound's relevance in organic synthesis processes (Zhou Xiao-rui, 2006).
  • Acylation of Azaindoles :

    • A study explored conditions for the acylation of azaindoles, where benzoyl chloride played a crucial role. The research aimed at attaching acyl groups to azaindoles, which are significant in pharmaceutical chemistry (Z. Zhang et al., 2002).
  • Polymer Synthesis :

    • The compound has been employed in polymer science, particularly in the synthesis of linear and branched poly(3-hydroxy-benzoates). This research provided insights into novel methods of polymerization, emphasizing the compound's utility in developing new polymeric materials (H. Kricheldorf et al., 1982).
  • Spectroelectrochemical Studies :

    • It has been used in the synthesis and characterization of novel compounds for spectroelectrochemical applications. A study synthesized new compounds with 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride and investigated their electrochemical and spectroelectrochemical properties, demonstrating the compound's potential in electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).
  • Synthesis of Substituted Selenophenes :

    • The compound has been used in the synthesis of selenophenes, indicating its role in the development of novel organic selenium compounds, which are of interest in medicinal and organic chemistry (R. Lisiak, J. Młochowski, 2009).

Safety And Hazards

“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

The future directions of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” could involve its use in the synthesis of other chemical compounds, given its role in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYNUJDVWTSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211870
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

CAS RN

1160260-72-9
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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